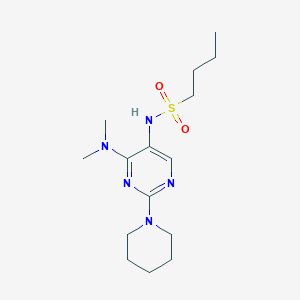

(5-Methanesulfonyl-thiophen-2-yl)-methanol

Overview

Description

(5-Methanesulfonyl-thiophen-2-yl)-methanol, commonly known as MSTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MSTM has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Scientific Research Applications

Analytical Chemistry Applications

A novel method for determining methyl, ethyl, and isopropyl esters of methanesulfonic acid, and dimethyl sulfate was reported. This method involves derivatization with aqueous sodium thiocyanate, producing alkylthiocyanates and alkylisothiocyanates that are more amenable to gas chromatography analysis. This method demonstrated the low levels of methanesulfonic acid esters in drug substances processed using methanol and ethanol (Lee et al., 2003).

Biochemical Processes

The conversion of methanol to methane by crude extracts of Methanosarcina barkeri involves methanol:2-mercaptoethanesulfonic acid methyltransferase. This enzyme plays a crucial role in the methanogenic pathway, with its activity influenced by various factors including pH and inhibitors like Pyridoxal-5'-phosphate (van der Meijden et al., 1983).

Synthesis of Pharmaceutical Agents

The synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor was explored. This compound was designed based on docking studies and synthesized through nucleophilic substitution and Dehydrative Cyclization, exhibiting promising selectivity for COX-2 isoenzyme, potentially offering a novel approach in NSAID development (Tabatabai et al., 2012).

RNA Cleavage Studies

Studies involving the RNA-cleaving DNA enzyme demonstrated the solvolytic reaction of methanesulfonyl chloride, offering insights into the kinetics and mechanisms relevant to nucleic acid chemistry and potentially informing RNA cleavage applications (Choi et al., 2000).

Chemical Synthesis

The conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate in methanol, leading to the synthesis of aziridine-2-carboxylates, demonstrates the versatility of methanesulfonic acid derivatives in organic synthesis, potentially applicable in pharmaceuticals and fine chemicals synthesis (de Saint-Fuscien & Dodd, 2000).

Crystallography and Material Science

Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane were studied, offering insights into the molecular configurations and interactions, which are critical in the development of advanced materials and pharmaceuticals (Katzsch et al., 2016).

properties

IUPAC Name |

(5-methylsulfonylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAJBPPKXPROLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methanesulfonyl-thiophen-2-yl)-methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)